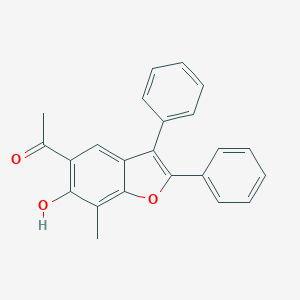![molecular formula C19H14ClN5O2 B284039 1-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B284039.png)
1-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their biological activities such as anti-inflammatory, antitumor, and antiviral properties.
Mecanismo De Acción
The mechanism of action of 1-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of protein kinases by binding to their ATP-binding sites. The compound forms hydrogen bonds and hydrophobic interactions with the kinase residues, thereby preventing the phosphorylation of downstream substrates. The inhibition of protein kinases leads to the modulation of various cellular processes, such as cell cycle progression, apoptosis, and differentiation, which can be exploited for therapeutic purposes.
Biochemical and physiological effects:
This compound has been shown to exhibit several biochemical and physiological effects in vitro and in vivo. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth and metastasis of tumors, and reduce inflammation and oxidative stress in animal models of inflammatory diseases. The compound has also been shown to enhance the differentiation and neurite outgrowth of neuronal cells, suggesting its potential applications in neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in lab experiments include its potent inhibitory activity against several protein kinases, its ability to modulate various cellular processes, and its potential applications in drug development. However, the limitations of using this compound in lab experiments include its relatively low solubility and stability, its potential toxicity and off-target effects, and the need for further optimization of its pharmacokinetic and pharmacodynamic properties.
Direcciones Futuras
The future directions of research on 1-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine include the optimization of its synthesis method and pharmacological properties, the identification of its molecular targets and downstream effectors, the elucidation of its mechanism of action in different cellular contexts, and the evaluation of its efficacy and safety in preclinical and clinical studies. The compound has the potential to be developed into a novel therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Métodos De Síntesis
The synthesis of 1-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the reaction of 3-chloroaniline, 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde, and 4-amino-1H-pyrazolo[3,4-d]pyrimidine in the presence of a suitable catalyst and solvent. The reaction proceeds through a series of steps, including condensation, cyclization, and reduction, to yield the desired product. The synthesis method has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
1-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been extensively studied for its potential applications in drug development. The compound has been shown to exhibit potent inhibitory activity against several protein kinases, including cyclin-dependent kinase 2 (CDK2), glycogen synthase kinase 3 beta (GSK3β), and Aurora kinase A (AURKA). These kinases are involved in various cellular processes, such as cell cycle regulation, apoptosis, and differentiation, and their dysregulation has been implicated in several diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Propiedades
Fórmula molecular |
C19H14ClN5O2 |
|---|---|
Peso molecular |
379.8 g/mol |
Nombre IUPAC |
1-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H14ClN5O2/c20-12-2-1-3-14(8-12)25-19-15(10-23-25)18(21-11-22-19)24-13-4-5-16-17(9-13)27-7-6-26-16/h1-5,8-11H,6-7H2,(H,21,22,24) |
Clave InChI |
GWWSADPQZRNDLW-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl |
SMILES canónico |
C1COC2=C(O1)C=CC(=C2)NC3=C4C=NN(C4=NC=N3)C5=CC(=CC=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


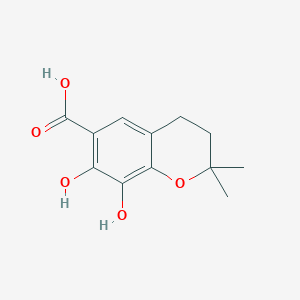
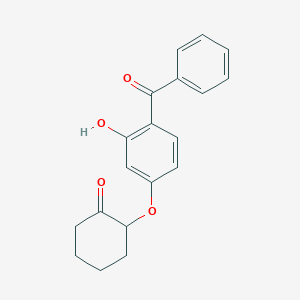
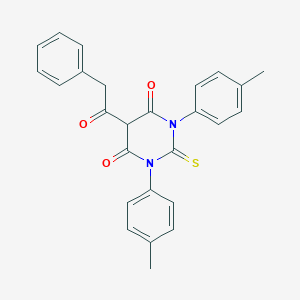
![11-methyl-3,4-diphenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283962.png)
![3,4-diphenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283967.png)
![1,3-bis(4-chlorophenyl)-2-thioxo-1,2,3,5,6,7-hexahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283969.png)
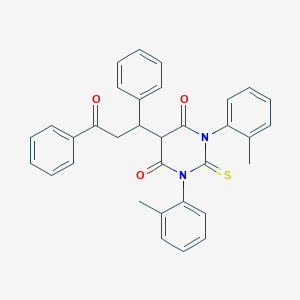
![5-[1,3-bis(4-methylphenyl)-4-oxo-2-thioxo-1,3,4,4a,5,10a-hexahydro-2H-chromeno[2,3-d]pyrimidin-5-yl]-1,3-bis(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B283972.png)
![6-(4-methoxyphenyl)-9-methyl-2,3,5-triphenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B283973.png)
![3-(3,4-dimethoxyphenyl)-11-methyl-4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283974.png)
![8-methyl-7-[(2-oxocyclohexyl)oxy]-3,4-diphenyl-2H-chromen-2-one](/img/structure/B283975.png)

![2,2,8,8,10-pentamethyl-3,4,7,8-tetrahydro-2H,6H-pyrano[3,2-g]chromene](/img/structure/B283978.png)
